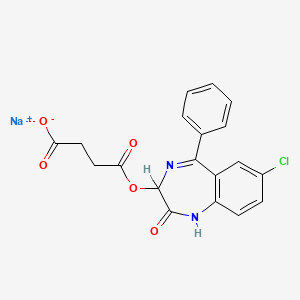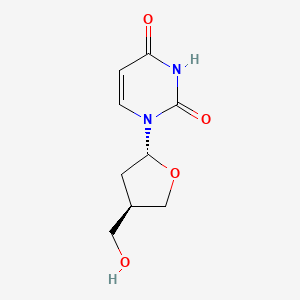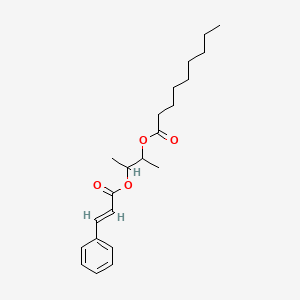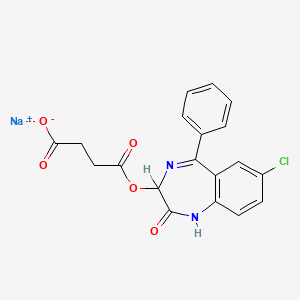
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide core with a diethylaminoethyl group and three methoxy groups attached to the benzene ring. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-(diethylamino)ethyl)-2,3,4-trimethoxyaniline. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of a nitro group can produce an amine.
科学的研究の応用
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- has a wide range of applications in scientific research:
作用機序
The mechanism of action of benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase IX inhibitor, it binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells . The compound’s ability to induce apoptosis in cancer cells is also a key aspect of its mechanism of action .
類似化合物との比較
Similar Compounds
Benzenesulfonamide: A simpler analog without the diethylaminoethyl and methoxy groups.
N-(2-(Diethylamino)ethyl)benzenesulfonamide: Lacks the methoxy groups.
N-(2-(Diethylamino)ethyl)-2-fluoranyl-benzenesulfonamide: Contains a fluorine atom instead of methoxy groups.
Uniqueness
Benzenesulfonamide, N-(2-(diethylamino)ethyl)-2,3,4-trimethoxy- is unique due to the presence of three methoxy groups, which enhance its chemical reactivity and biological activity. These groups also contribute to its selectivity and potency as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
103595-46-6 |
|---|---|
分子式 |
C15H26N2O5S |
分子量 |
346.4 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-2,3,4-trimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H26N2O5S/c1-6-17(7-2)11-10-16-23(18,19)13-9-8-12(20-3)14(21-4)15(13)22-5/h8-9,16H,6-7,10-11H2,1-5H3 |
InChIキー |
CZKTZKCTDWOZEJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C(=C(C=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


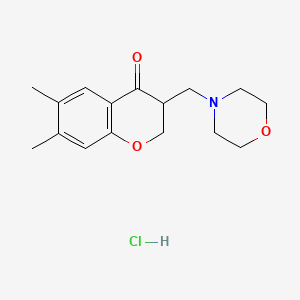
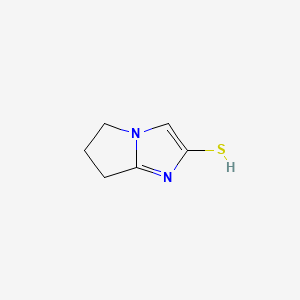
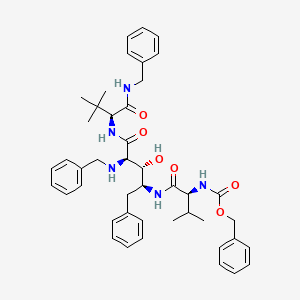
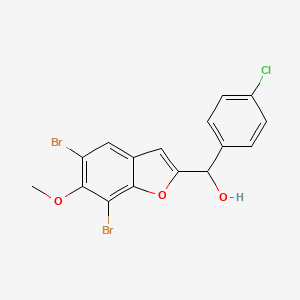
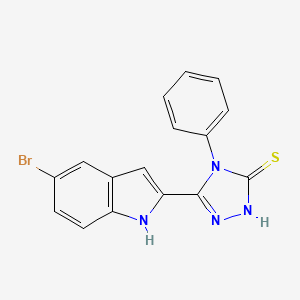
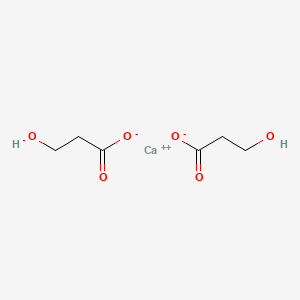

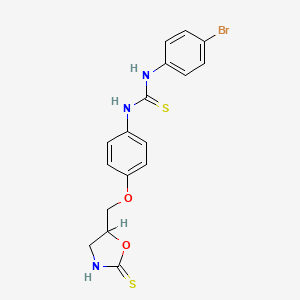
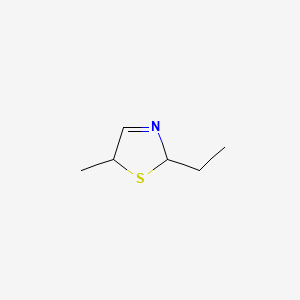
![[[2-(4-chloroanilino)-4-nitrobenzoyl]amino]thiourea](/img/structure/B12727595.png)
